molecular formula C7H8N2O2 B1530592 3-(Methylamino)isonicotinic Acid CAS No. 1461602-59-4

3-(Methylamino)isonicotinic Acid

Cat. No. B1530592
M. Wt: 152.15 g/mol
InChI Key: JHSWDRAGEBOUER-UHFFFAOYSA-N
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Description

“3-(Methylamino)isonicotinic Acid” is a derivative of isonicotinic acid . Isonicotinic acid is an organic compound with a carboxylic acid substituent at the 4-position . It is an isomer of picolinic acid and nicotinic acid, which have the carboxyl group at the 2- and 3-position respectively .


Synthesis Analysis

The synthesis of derivatives of isonicotinic acid has been reported in various studies . For instance, hydrazide derivatives were synthesized using isonicotinic acid hydrazide (INH) as the starting material .


Molecular Structure Analysis

The molecular structure of isonicotinic acid derivatives has been investigated using Ab initio and density functional theory DFT/B3LYP levels of theory . The study revealed the conformational analysis of isonicotinic acid .


Chemical Reactions Analysis

The chemical reactions involving isonicotinic acid derivatives are complex and can involve various steps . For instance, the reaction with formaldehyde was used for the analysis of thiocyanate .


Physical And Chemical Properties Analysis

Isonicotinic acid is a white to off-white crystalline solid . It has a molar mass of 123.111 g·mol−1 and sublimes at 310 °C .

Scientific Research Applications

Synthesis and Chemical Properties

3-(Methylamino)isonicotinic Acid and related compounds play a significant role in the field of organic synthesis and chemical properties research. For example, 2-(Methylamino)nicotinic acid, a closely related compound, can be prepared using microwave-assisted synthesis, highlighting the importance of these compounds in exploring new synthesis techniques (Quevedo, Bavetsias, & McDonald, 2009). Additionally, the study of isonicotinic acid derivatives in metal-organic frameworks (MOFs) for photocatalytic degradation applications showcases their potential in environmental applications (Zulys, Adawiah, & Nasruddin, 2022).

Medical and Biological Research

In medical and biological research, derivatives of isonicotinic acid, such as isoniazid, have been extensively studied for their potential in treating diseases like tuberculosis. Research has focused on synthesizing new derivatives and evaluating their biological activity, with some showing promise as potential treatments for Mycobacterium tuberculosis infections (Matei et al., 2013). Additionally, studies on β-N-Methylamino-l-alanine, a compound structurally similar to 3-(Methylamino)isonicotinic Acid, have examined its bioavailability and potential links to neurodegenerative diseases (Duncan et al., 1992).

Material Science and Photophysical Properties

In the field of material science, isonicotinic acid derivatives have been employed to create coordination polymers with unique photophysical properties. These materials exhibit interesting features like strong luminescence and electrical conductivity, making them relevant for potential applications in optoelectronics and sensing technologies (Hassanein et al., 2015).

Environmental and Green Chemistry

In the realm of environmental science and green chemistry, isonicotinic acid derivatives are used in the development of new materials and methods for environmental remediation, such as the degradation of pollutants. Their incorporation in MOFs, as mentioned earlier, demonstrates their potential in addressing environmental challenges (Zulys, Adawiah, & Nasruddin, 2022).

Safety And Hazards

Isonicotinic acid can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-(methylamino)pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-8-6-4-9-3-2-5(6)7(10)11/h2-4,8H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHSWDRAGEBOUER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CN=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Methylamino)isonicotinic Acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
YK Chen, T Bonaldi, A Cuomo… - ACS Medicinal …, 2017 - ACS Publications
Histone lysine demethylases (KDMs) play a vital role in the regulation of chromatin-related processes. Herein, we describe our discovery of a series of potent KDM4 inhibitors that are …
Number of citations: 49 pubs.acs.org
Q Wu, B Young, Y Wang, AM Davidoff… - Journal of Medicinal …, 2022 - ACS Publications
The histone lysine demethylase 4 (KDM4) family plays an important role in regulating gene transcription, DNA repair, and metabolism. The dysregulation of KDM4 functions is …
Number of citations: 6 pubs.acs.org
V Sian, JA Souto, R Alvarez, A Nebbioso… - Epigenetic Cancer …, 2023 - Elsevier
JmjC domain-containing histone demethylases (JmjC-KDMs) act as important regulators of the methylation state of chromatin and gene expression by removing methyl groups on …
Number of citations: 0 www.sciencedirect.com

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